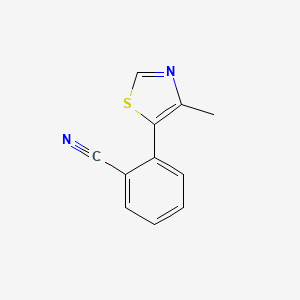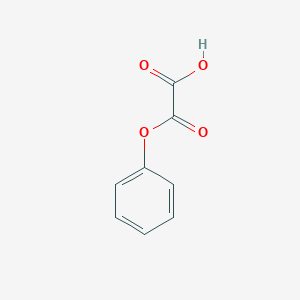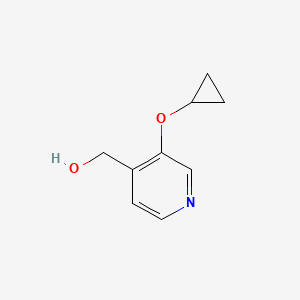
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one is an organic compound that belongs to the class of imidazoles and pyrazoles. This compound is characterized by its unique structure, which includes both an imidazole and a pyrazole ring. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform . The compound finds applications in various scientific research fields, including organic synthesis and biochemistry .
Méthodes De Préparation
The synthesis of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one involves several steps. One common method involves the reaction of 4,5-dihydro-1H-imidazole with 5-methyl-1H-pyrazole-3(2H)-one under specific conditions. The reaction typically requires the use of a solvent such as N,N-dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated at a specific temperature for a certain period, followed by purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, the compound is used in the industry for the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one can be compared with other similar compounds, such as 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and 1H-Imidazole, 4,5-dihydro-2-methyl-. These compounds share structural similarities but differ in their specific functional groups and properties. For example, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol contains a phenol group, while 1H-Imidazole, 4,5-dihydro-2-methyl- has a methyl group attached to the imidazole ring . The unique combination of imidazole and pyrazole rings in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
176692-58-3 |
|---|---|
Formule moléculaire |
C7H10N4O |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N4O/c1-5-4-6(12)11(10-5)7-8-2-3-9-7/h4,10H,2-3H2,1H3,(H,8,9) |
Clé InChI |
LGMLYHLDAJYNPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1)C2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)








![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)

